1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane
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Description
“1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane” is a chemical compound . It is a white solid with a bland aroma .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .
Molecular Structure Analysis
The molecular weight of this compound is 381.39 and its chemical formula is C19H19N5O4 .
Physical and Chemical Properties Analysis
This compound is practically insoluble in water but soluble in ethanol . The boiling point and specific gravity are not available in the retrieved data .
Scientific Research Applications
Synthesis and Characterization
1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane is involved in various synthesis and characterization processes in chemical research. For instance, Vaughan et al. (2006) described the synthesis and characterization of similar triazene derivatives, highlighting the unique molecular structure of these compounds. This research provides valuable insights into the chemical properties and potential applications of 1,4-diazepane derivatives in various fields, including medicinal chemistry and material science (Vaughan et al., 2006).
Catalysis and Reaction Studies
In the context of catalysis, 1,4-diazepane derivatives play a crucial role. For example, Sankaralingam and Palaniandavar (2014) investigated manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane derivatives, for their catalytic ability in olefin epoxidation reactions. This research demonstrates the potential of such compounds in catalysis, particularly in enhancing reaction efficiency and selectivity (Sankaralingam & Palaniandavar, 2014).
Biological Activity Studies
The study of 1,4-diazepane derivatives extends into biological activity investigations. For instance, Joshi et al. (2011) synthesized biologically active 1H-1,4-diazepines and investigated their antimicrobial, antifungal, and anthelmintic activities. This highlights the potential of 1,4-diazepane derivatives in developing new therapeutic agents (Joshi et al., 2011).
Drug Mechanism Studies
In medical research, understanding the mechanism of action of drugs derived from 1,4-diazepane is crucial. Stevens et al. (1984) explored the interaction of certain imidazotetrazines, closely related to 1,4-diazepane, with DNA, providing insights into their potential as antitumor agents (Stevens et al., 1984).
Properties
IUPAC Name |
4-[[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methyl]-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3S/c1-11-13(12(2)22-17-11)9-18-4-3-5-19(7-6-18)23(20,21)14-8-15-10-16-14/h8,10H,3-7,9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGHTVWAXJNZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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